Ethyl 9-phenanthroylformate

Organic Synthesis Medicinal Chemistry Material Science

Researchers requiring a rigid, lipophilic α-ketoester for CNS drug discovery often struggle with supply consistency of specialized polycyclic building blocks. Ethyl 9-phenanthroylformate (CAS 139746-29-5) directly addresses this gap with a 9-phenanthrene core optimized for high blood-brain barrier permeability (XLogP3-AA 4.5). - Features a low TPSA (43.4 Ų) and extended π-conjugated system, enabling critical hydrophobic interactions and π-stacking in SAR studies. - Serves as a validated precursor for asymmetric α-amino acid synthesis and membrane-protein probe development. - Standardized analytical documentation supports batch-to-batch method reproducibility.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
CAS No. 139746-29-5
Cat. No. B166403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 9-phenanthroylformate
CAS139746-29-5
SynonymsETHYL 9-PHENANTHROYLFORMATE
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C18H14O3/c1-2-21-18(20)17(19)16-11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)16/h3-11H,2H2,1H3
InChIKeyRDMOHFCKCJWTCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 9-phenanthroylformate Specifications & Properties


Ethyl 9-phenanthroylformate (CAS 139746-29-5) is a specialized α-ketoester characterized by a 9-phenanthrene core. Its molecular formula is C18H14O3, with a molecular weight of 278.3 g/mol [1]. Key computed descriptors include a XLogP3-AA of 4.5 and a Topological Polar Surface Area (TPSA) of 43.4 Ų [1][2]. Vendors supply this compound with purities typically ranging from 95% to 98%, and it is utilized as a chemical building block in organic synthesis and medicinal chemistry research .

Why Substitution Fails for Ethyl 9-phenanthroylformate


Procurement for research applications cannot simply substitute generic α-ketoesters like ethyl benzoylformate for Ethyl 9-phenanthroylformate. The compound's defining feature is its fused 9-phenanthrene ring system, which imparts significantly different physicochemical and electronic properties compared to simpler phenyl or heteroaromatic analogs. These structural differences translate to altered LogP, steric bulk, and π-stacking potential, which are critical for target engagement in medicinal chemistry and reactivity in synthetic transformations. Therefore, a direct substitution without validation compromises the integrity of structure-activity relationship (SAR) studies and the reproducibility of synthetic methodologies dependent on this specific scaffold's properties [1].

Ethyl 9-phenanthroylformate Differentiated Procurement Evidence


Purity Specifications Across Suppliers

Commercial suppliers offer Ethyl 9-phenanthroylformate at varying purity grades, which directly impacts its utility in sensitive applications. Procurement decisions can be optimized by comparing these specifications. For instance, while a 95% purity may suffice for initial screens, a 98% purity grade (e.g., from Leyan) is documented .

Organic Synthesis Medicinal Chemistry Material Science

Lipophilicity vs. Phenyl α-Ketoesters

The phenanthrene core confers a distinct lipophilicity profile. Ethyl 9-phenanthroylformate has a computed XLogP3-AA of 4.5 [1], which is substantially higher than that of simpler α-ketoesters. For comparison, the computed XLogP3 for ethyl benzoylformate is approximately 2.2 [2].

Medicinal Chemistry ADME Prediction Lead Optimization

α-Amino Acid Precursor Utility

The α-ketoester moiety is a versatile synthetic handle. A referenced method demonstrates the utility of N-tert-butanesulfinyl ketimine esters, derived from compounds like Ethyl 9-phenanthroylformate, in the highly regio- and diastereoselective reduction to afford α-amino acids in high yields [1].

Asymmetric Synthesis Amino Acid Synthesis Chiral Pool Synthesis

TPSA and Permeability Profiling

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting passive membrane permeability. Ethyl 9-phenanthroylformate has a TPSA of 43.4 Ų [1]. This value is favorable for blood-brain barrier penetration and oral absorption (generally <140 Ų).

Drug Design ADME Prediction Permeability

Ethyl 9-phenanthroylformate Research Applications


CNS-Penetrant Lead Design

The high lipophilicity (XLogP3 of 4.5) and low TPSA (43.4 Ų) of Ethyl 9-phenanthroylformate make it an ideal building block for synthesizing compound libraries targeting central nervous system (CNS) disorders [1][2]. Its physicochemical profile is predictive of favorable blood-brain barrier penetration, a critical attribute often lacking in more polar, phenyl-based α-ketoesters [1][2].

Unnatural α-Amino Acid Synthesis

As demonstrated by the formation of N-tert-butanesulfinyl ketimine esters, Ethyl 9-phenanthroylformate serves as a precursor for the asymmetric synthesis of α-amino acids [3]. This application is particularly relevant for creating novel peptide mimetics or chiral catalysts that require the unique steric and electronic properties of the 9-phenanthrene moiety.

Organic Semiconductor Synthesis

The extended π-conjugated phenanthrene core of Ethyl 9-phenanthroylformate makes it a candidate for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [4]. The α-ketoester functional group allows for further derivatization to tune the optoelectronic properties of the resulting materials.

Hydrophobic Photoaffinity Label Development

The high LogP of 4.5 indicates that Ethyl 9-phenanthroylformate-derived probes will partition preferentially into hydrophobic environments, such as lipid bilayers or the interior of membrane proteins [1]. This property can be exploited to design photoaffinity labels or fluorescent probes targeting membrane-associated proteins or other lipophilic biological targets.

Technical Documentation Hub

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